Chiral Center & Enantiomeric Purity
2-Phenylhexanoic acid possesses a chiral center at the alpha-carbon (C2), enabling the isolation of pure enantiomers such as [S,(+)]-2-Phenylhexanoic acid. This chiral resolution is essential for biological studies where one enantiomer may exhibit a different pharmacological profile. In contrast, 5-phenylhexanoic acid, with the phenyl group on the epsilon-carbon, lacks this specific chiral environment, which alters its interaction with biological targets .
| Evidence Dimension | Chirality |
|---|---|
| Target Compound Data | Chiral center at C2; enantiomers resolvable |
| Comparator Or Baseline | 5-Phenylhexanoic acid (no chiral center at C5) |
| Quantified Difference | N/A (qualitative structural difference) |
| Conditions | Structural analysis |
Why This Matters
Procurement of a specific enantiomer is critical for reproducible biological assays and structure-activity relationship (SAR) studies, and the chiral nature of 2-phenylhexanoic acid provides a key point of differentiation from its non-chiral positional isomers.
